Tétrahydrocytisine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

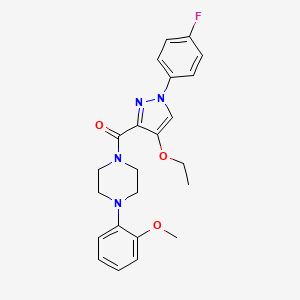

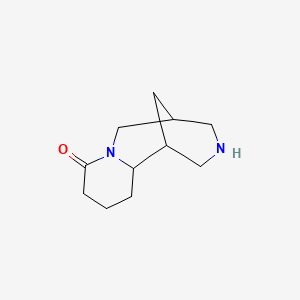

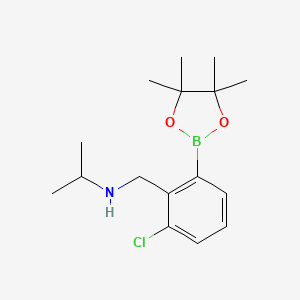

Tetrahydrocytisine is a quinolizidine alkaloid that has garnered significant attention due to its pharmacological properties. It is a derivative of cytisine, a well-known compound that interacts with nicotinic acetylcholine receptors.

Applications De Recherche Scientifique

Tetrahydrocytisine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other quinolizidine derivatives.

Biology: Studies focus on its interaction with nicotinic acetylcholine receptors, which are involved in numerous physiological processes.

Medicine: Tetrahydrocytisine is explored for its potential in developing drugs for smoking cessation and other neurological conditions.

Industry: Its derivatives are investigated for their antimicrobial and antifungal properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrahydrocytisine can be synthesized from quinolizidine-2,6-dione through a series of steps. One common method involves a double Mannich condensation reaction. The starting material, quinolizidine-2,6-dione, undergoes a biomimetic α-acylimmonium cyclization, followed by alkylation with 3-butyn-1-ol using a Mitsunobu protocol. The intermediate is then reduced with L-Selectride and treated with formic acid to yield tetrahydrocytisine .

Industrial Production Methods: While specific industrial production methods for tetrahydrocytisine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and conditions makes it feasible for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrahydrocytisine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using agents like potassium hexacyanoferrate(III) or sodium dichromate. Reduction reactions often involve catalytic hydrogenation .

Common Reagents and Conditions:

Oxidation: Potassium hexacyanoferrate(III), sodium dichromate, mercury(II) acetate.

Reduction: Catalytic hydrogenation using platinum oxide.

Substitution: Reactions with 2-fluoro-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid.

Major Products: The major products formed from these reactions include various derivatives of tetrahydrocytisine, such as spirocyclic compounds and other heterocyclic quinolizidine systems .

Mécanisme D'action

Tetrahydrocytisine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. By binding to these receptors, tetrahydrocytisine can modulate synaptic transmission, leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

Cytisine: The parent compound of tetrahydrocytisine, known for its use in smoking cessation.

Lupanine: Another quinolizidine alkaloid with similar pharmacological properties.

Sparteine: A quinolizidine alkaloid with applications in medicinal chemistry.

Matrine: Known for its antifungal and antimicrobial properties.

Uniqueness: Tetrahydrocytisine is unique due to its specific interaction with nicotinic acetylcholine receptors and its potential for developing new therapeutic agents. Its structural modifications allow for the creation of various derivatives with distinct pharmacological profiles .

Propriétés

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVYCGMBGRYVQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(CNC3)CN2C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Tetrahydrocytisine and where is it found?

A1: Tetrahydrocytisine is a quinolizidine alkaloid, a class of nitrogen-containing compounds found naturally in plants and some animals. It is particularly prevalent within the Genisteae family of plants. []

Q2: What is known about the biological activity of Tetrahydrocytisine?

A2: While research is ongoing, Tetrahydrocytisine and other quinolizidine alkaloids have shown potential in various biological assays. For instance, they've demonstrated antifungal activity against Fusarium oxysporum, a significant plant pathogen. [] Further research suggests potential applications as cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase agents. []

Q3: Has Tetrahydrocytisine been synthesized in the lab?

A3: Yes, researchers have successfully synthesized 2,3,4,5-Tetrahydrocytisine from quinolizidine-2,6-dione in a three-step process with acceptable yields. [] This achievement opens doors for further study and modification of the molecule.

Q4: Are there any studies exploring the structure-activity relationship of Tetrahydrocytisine?

A4: Yes, there's significant interest in understanding how the structure of Tetrahydrocytisine relates to its biological activity. Researchers have investigated the antifungal activity of quinolizidines, including Tetrahydrocytisine, isolated from Genisteae plants against Fusarium oxysporum, noting implications for structure-activity relationships. [] Additionally, investigations into stereocontrolled reactions of (1R,5S,12S)-Tetrahydrocytisine derivatives provide further insights into its structure-activity relationship. [, ]

Q5: What analytical techniques have been employed in the study of Tetrahydrocytisine?

A5: Mass spectrometry has played a crucial role in studying Tetrahydrocytisine and its derivatives. Researchers have utilized mass-spectrometric techniques to compare quinolizidine alkaloids, including cytisine, sparteine, matridine, and their derivatives. [] This approach aids in structural elucidation and understanding fragmentation patterns.

Q6: What is the future direction of research on Tetrahydrocytisine?

A6: Ongoing research seeks to leverage Tetrahydrocytisine as a scaffold for novel compounds. Studies exploring its use in creating substituted diazaadamantanes exemplify this direction. [] Further investigation into the synthesis, modification, and biological evaluation of Tetrahydrocytisine and its derivatives holds promise for discovering new therapeutic agents and understanding its potential across various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)

![4-(3-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2410456.png)